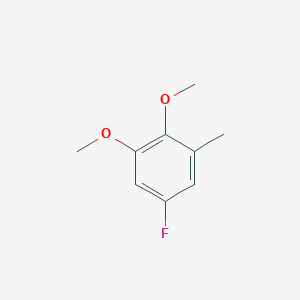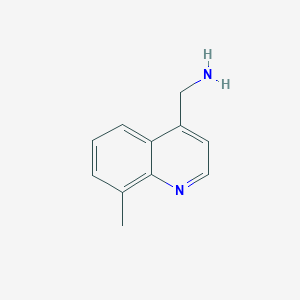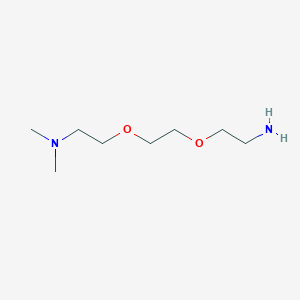
Dimethylamino-PEG2-C2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamino-PEG2-C2-NH2 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of targeted protein degradation, which has significant implications for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylamino-PEG2-C2-NH2 typically involves the reaction of dimethylamino compounds with PEG derivatives. The process generally includes the following steps:
Activation of PEG: The PEG derivative is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to form a reactive intermediate.
Nucleophilic Substitution: The activated PEG intermediate undergoes nucleophilic substitution with a dimethylamino compound, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG derivatives are activated using industrial-grade reagents.
Controlled Reaction Conditions: The nucleophilic substitution reaction is carried out under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethylamino-PEG2-C2-NH2 primarily undergoes nucleophilic substitution reactions due to the presence of the dimethylamino group. It can also participate in:
Oxidation: Under specific conditions, the dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products
N-oxide Derivatives: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Amines: Produced via nucleophilic substitution.
Scientific Research Applications
Dimethylamino-PEG2-C2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of targeted protein degradation.
Biology: Helps in the investigation of protein functions and interactions by selectively degrading specific proteins.
Medicine: Plays a role in drug discovery, particularly in developing therapies for diseases caused by aberrant protein functions.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
Dimethylamino-PEG2-C2-NH2 functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Dimethylamino-PEG3-C2-NH2: Another PEG-based linker with an additional ethylene glycol unit.
Dimethylamino-PEG4-C2-NH2: Contains two additional ethylene glycol units compared to Dimethylamino-PEG2-C2-NH2.
Uniqueness
This compound is unique due to its specific length and flexibility, which can influence the efficiency and selectivity of PROTACs. The choice of linker length can affect the spatial arrangement and binding affinity of the ligands, making this compound a valuable tool in optimizing PROTAC design .
Properties
Molecular Formula |
C8H20N2O2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)4-6-12-8-7-11-5-3-9/h3-9H2,1-2H3 |
InChI Key |
QOMMRYQLPDTSQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


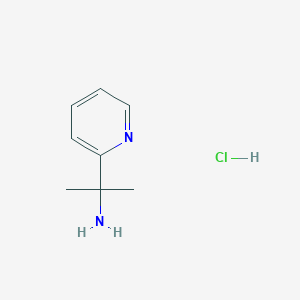

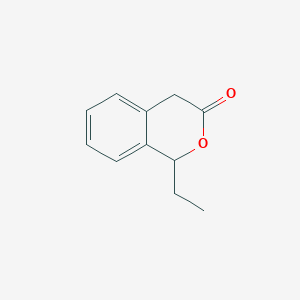
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)

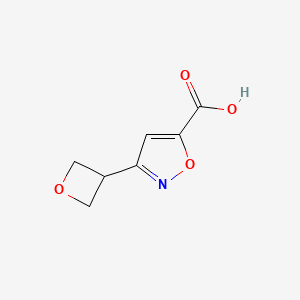
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
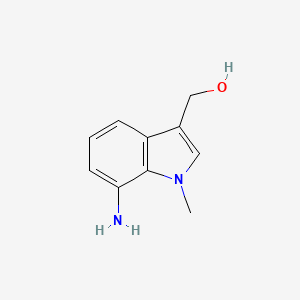
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)
